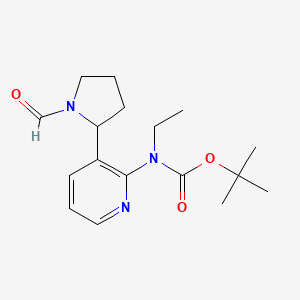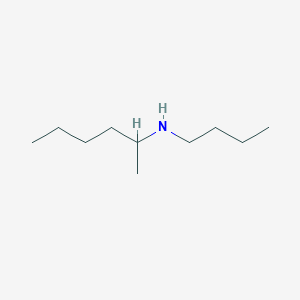![molecular formula C7H14ClNO B11821752 rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride: is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as cyclization reactions and amination processes. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes considerations for yield, purity, and cost-effectiveness. Industrial methods may also involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-(1R,6R,7S)-bicyclo[4.2.0]octan-7-amine hydrochloride
- rac-[(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octan-7-yl]methanol hydrochloride
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
Uniqueness: rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of the oxabicyclo ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 |
InChI Key |
BIXXSQBQDHGGSW-LBZPYWGZSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@H]2OC1)N.Cl |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)


amino}acetate](/img/structure/B11821685.png)

![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)
![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)




